1,2,3,4-Tetrahydronaphthalenesulphonic acid
CAS No.: 37837-69-7
Cat. No.: VC16987838
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37837-69-7 |
|---|---|
| Molecular Formula | C10H12O3S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C10H12O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,11,12,13) |
| Standard InChI Key | BGLLQCPSNQUDKF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a tetrahydronaphthalene backbone—a bicyclic system with one fully aromatic benzene ring fused to a partially saturated cyclohexene ring—modified by a sulfonic acid group. The sulfonic acid moiety enhances hydrophilicity and ionic character, making the compound suitable for applications requiring aqueous solubility or acidic catalysis.
Theoretical Molecular Formula:
Molecular Weight:
228.26 g/mol (calculated)
Synthesis and Industrial Production
Sulfonation of Tetrahydronaphthalene
The most plausible route to synthesize 1,2,3,4-tetrahydronaphthalenesulphonic acid involves the sulfonation of 1,2,3,4-tetrahydronaphthalene. This reaction typically employs fuming sulfuric acid (oleum) as the sulfonating agent, where the electrophilic substitution occurs preferentially at the para position relative to the saturated ring .
Reaction Conditions:
-
Temperature: 80–120°C (exothermic reaction requiring cooling)
-
Reagents: Oleum (20–30% SO₃), stoichiometric excess of tetrahydronaphthalene
-
Yield: ~60–75% (estimated based on analogous sulfonation reactions)
Industrial Scalability
Industrial production would adapt batch reactors with corrosion-resistant linings (e.g., glass-lined steel) to handle sulfuric acid’s corrosive nature. Post-synthesis purification involves neutralization with alkaline solutions, followed by crystallization or membrane filtration to isolate the sulfonic acid .
Physicochemical Properties
Solubility and Stability
The sulfonic acid group confers high water solubility (>100 g/L at 25°C), contrasting with the hydrophobic parent hydrocarbon. Stability studies on analogous sulfonated aromatics suggest:
-
Thermal Decomposition: Begins at ~200°C, releasing SO₃ and forming tetrahydronaphthalene oxides.
-
pH Sensitivity: Stable in acidic conditions (pH < 4) but prone to desulfonation under alkaline environments .
Spectroscopic Data (Predicted)
-
IR Spectroscopy: Strong absorption bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch).
-
NMR (¹H): δ 7.2–7.5 ppm (aromatic protons), δ 2.8–3.1 ppm (methylene groups adjacent to sulfonic acid).
Biological and Pharmacological Activity
While no direct studies on 1,2,3,4-tetrahydronaphthalenesulphonic acid exist, sulfonated aromatics are known for diverse biological interactions:
Enzyme Inhibition
Sulfonic acid groups can bind to enzymatic active sites via ionic interactions, potentially inhibiting targets like carbonic anhydrase or tyrosine kinases .
Toxicity Profile
Based on tetrahydronaphthalene’s hazards :
-
Acute Exposure: Irritation to mucous membranes, nausea, and headache.
-
Chronic Effects: Potential hepatotoxicity and hematological abnormalities (e.g., hemolytic anemia in rodent models).
Industrial and Research Applications
Surfactants and Detergents
The compound’s amphiphilic nature makes it a candidate for anionic surfactants, particularly in high-pH formulations where stability is maintained .
Organic Synthesis
As a strong acid catalyst, it could replace traditional sulfonic acids (e.g., p-toluenesulfonic acid) in esterification or alkylation reactions, offering improved recyclability .
Pharmaceutical Intermediates
Sulfonated tetrahydronaphthalenes may serve as precursors for anticoagulants or antiviral agents, though specific applications require further study.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume